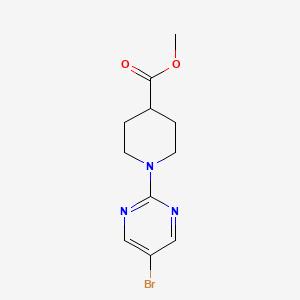

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c1-17-10(16)8-2-4-15(5-3-8)11-13-6-9(12)7-14-11/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUNQFMNCAFIEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661735 |

Source

|

| Record name | Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-01-6 |

Source

|

| Record name | Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: A Technical Guide

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the precise structural characterization of novel chemical entities is a cornerstone of both safety and efficacy. Heterocyclic compounds, which form the scaffold of a significant portion of pharmaceuticals, present unique analytical challenges and opportunities.[1][2] This guide provides an in-depth, technical framework for the structure elucidation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a molecule featuring a substituted pyrimidine ring linked to a piperidine carboxylate moiety. Such motifs are of significant interest in medicinal chemistry.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, step-by-step format in favor of a logical, causality-driven narrative that mirrors the scientific process. We will explore the synergistic application of modern analytical techniques, from fundamental spectroscopic analysis to advanced two-dimensional nuclear magnetic resonance and definitive crystallographic methods. The core philosophy is one of self-validating protocols, where each experimental choice is justified and each piece of data contributes to a cohesive and unambiguous structural assignment.

Initial Assessment: Foundational Spectroscopic Analysis

The first phase of structure elucidation involves a broad-strokes characterization of the molecule to confirm its elemental composition and key functional groups. This is achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[6] For this compound (Molecular Formula: C₁₁H₁₄BrN₃O₂), high-resolution mass spectrometry (HRMS) is the technique of choice for obtaining an accurate mass measurement.[7]

Expected High-Resolution Mass Spectrometry Data

| Ion Adduct | Calculated m/z |

| [M+H]⁺ | 300.0348 |

| [M+Na]⁺ | 322.0167 |

Note: The presence of bromine would be readily identifiable by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile (1 mL).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Data Analysis: Compare the experimentally determined accurate mass to the theoretical mass calculated for the expected molecular formula (C₁₁H₁₄BrN₃O₂). The deviation should be within a few parts per million (ppm) to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1600-1450 | C=N, C=C (aromatic) | Stretching |

| ~1250-1050 | C-O (ester) | Stretching |

| ~1200-1000 | C-N | Stretching |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.

Core Elucidation: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and informative technique for elucidating the detailed structure of organic molecules in solution.[6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguously assigning the connectivity of all atoms in this compound.[9][10][11]

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H | ~8.5 | Singlet | 2H |

| Piperidine-H (axial, adjacent to N) | ~4.5 | Doublet of doublets | 2H |

| O-CH₃ (ester) | ~3.7 | Singlet | 3H |

| Piperidine-H (equatorial, adjacent to N) | ~3.2 | Multiplet | 2H |

| Piperidine-H (methine) | ~2.8 | Multiplet | 1H |

| Piperidine-H (axial, β to N) | ~2.0 | Multiplet | 2H |

| Piperidine-H (equatorial, β to N) | ~1.8 | Multiplet | 2H |

Note: These are predicted values and can vary based on the solvent and experimental conditions.[12][13][14]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~175 |

| Pyrimidine-C (attached to N) | ~160 |

| Pyrimidine-C (C-H) | ~158 |

| Pyrimidine-C (C-Br) | ~110 |

| O-CH₃ (ester) | ~52 |

| Piperidine-C (adjacent to N) | ~45 |

| Piperidine-C (methine) | ~40 |

| Piperidine-C (β to N) | ~28 |

Note: These are predicted values based on similar structures.[15][16]

Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are crucial for establishing the connectivity between atoms.[17][18]

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.[11]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[9][11]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for identifying quaternary carbons and piecing together different fragments of the molecule.[9][18]

Workflow for NMR-Based Structure Elucidation

Caption: Workflow for 2D NMR based structure elucidation.

Expected HMBC Correlations for Structure Confirmation

The following table outlines key long-range correlations that would be expected in the HMBC spectrum of this compound, which are critical for confirming the connectivity between the pyrimidine and piperidine rings.

| Proton | Correlated Carbon(s) |

| Pyrimidine-H | Pyrimidine-C (C-Br), Pyrimidine-C (adjacent to N) |

| Piperidine-H (adjacent to N) | Pyrimidine-C (adjacent to N), Piperidine-C (methine), Piperidine-C (β to N) |

| O-CH₃ | C=O (ester) |

| Piperidine-H (methine) | C=O (ester), Piperidine-C (adjacent to N), Piperidine-C (β to N) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear and 2D experiments.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

2D NMR Acquisition:

-

COSY: Run a standard gradient-selected COSY experiment.

-

HSQC: Run a standard gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings.

-

HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range couplings (typically 4-8 Hz).

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Analyze the 1D spectra to identify chemical shifts, multiplicities, and integrations. Use the 2D spectra to establish through-bond correlations and piece together the molecular structure.

Ultimate Confirmation: Single-Crystal X-ray Crystallography

While NMR provides a detailed picture of the molecule's structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and stereochemistry.[19][20][21] The ability to obtain suitable crystals is the primary prerequisite for this technique.

Logical Flow of X-ray Crystallography

Caption: The process of X-ray crystallography analysis.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

-

Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to minimize thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods. Refine the atomic positions and displacement parameters to obtain the final crystal structure.

-

Structure Validation: The final structure is validated and typically reported in a standard format such as a Crystallographic Information File (CIF).

Conclusion: An Integrated Approach to Structural Certainty

The structure elucidation of this compound is a multi-faceted process that relies on the logical integration of data from various analytical techniques. While initial spectroscopic methods like MS and FT-IR provide foundational information, the core of the elucidation lies in the comprehensive application of 1D and 2D NMR spectroscopy. Ultimately, single-crystal X-ray crystallography stands as the definitive method for structural confirmation. By following the principles and protocols outlined in this guide, researchers and scientists can confidently and accurately characterize this and other novel heterocyclic compounds, ensuring the integrity of their chemical discoveries.

References

-

Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. (n.d.). Retrieved January 7, 2026, from [Link]

-

Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed. (2021). Chemical Biology & Drug Design, 18(12). [Link]

-

Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]

-

2D NMR Spectroscopy | PPTX - Slideshare. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Retrieved January 7, 2026, from [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts. (n.d.). In Britannica. Retrieved January 7, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Single crystal X-ray diffraction of compound 4b - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Structure of Heterocyclic Compounds - Wiley-VCH. (n.d.). Retrieved January 7, 2026, from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates - ResearchGate. (2022). RSC Medicinal Chemistry, 13(12). [Link]

-

Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site | Journal of Medicinal Chemistry - ACS Publications. (2023). Journal of Medicinal Chemistry, 66(5), 3465-3486. [Link]

-

Heterocyclic compound - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Heterocyclic compounds: The Diverse World of Ringed Molecules - Open Access Journals. (n.d.). Retrieved January 7, 2026, from [Link]

-

Heterocyclic Compounds: Nomenclature and Classification - Pharmaguideline. (n.d.). Retrieved January 7, 2026, from [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. (2022). RSC Medicinal Chemistry, 13(12), 1485-1492. [Link]

-

This compound. (2022). Retrieved January 7, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430. (n.d.). Retrieved January 7, 2026, from [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents. (n.d.).

-

Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

- WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).

-

1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid - PubChemLite. (n.d.). Retrieved January 7, 2026, from [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound [Q00754] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). Retrieved January 7, 2026, from [Link]

-

(PDF) Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

1-(4-Bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione - Optional[13C NMR]. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 14. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. journals.iucr.org [journals.iucr.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Introduction: The Advent of Targeted Therapy with Dabrafenib

An In-Depth Technical Guide to Dabrafenib (GSK2118436), a Potent BRAF Inhibitor

Senior Application Scientist Note: This guide provides a comprehensive technical overview of Dabrafenib (GSK2118436), a pivotal targeted therapy in oncology. While the inquiry specified CAS 914347-01-6, it is important to clarify that this CAS number corresponds to the chemical intermediate Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, used in the synthesis of various compounds.[1][2][3] The extensive requirements outlined in the prompt—focusing on signaling pathways, clinical applications, and detailed experimental protocols—strongly indicate that the intended subject is the final active pharmaceutical ingredient, Dabrafenib. This guide has been structured to deliver in-depth, actionable insights for researchers, scientists, and drug development professionals working with this significant BRAF inhibitor.

Dabrafenib, also known by its research code GSK2118436, is a potent and selective, orally bioavailable ATP-competitive inhibitor of the BRAF kinase.[4][5] Its development marked a significant milestone in precision oncology, particularly for the treatment of cancers harboring activating BRAF mutations.[6] The most prevalent of these is the V600E mutation, which leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cellular proliferation and tumorigenesis.[7][8] Dabrafenib is approved for the treatment of BRAF V600 mutation-positive metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, often in combination with the MEK inhibitor Trametinib.[9][10][11] This guide will delve into the core chemical properties, mechanism of action, and practical experimental methodologies for Dabrafenib.

Physicochemical and Pharmacokinetic Profile

Chemical Properties

Dabrafenib is an organofluorine compound with a complex chemical structure.[12] It is typically used as its mesylate salt to improve its physicochemical properties for pharmaceutical formulation.[13]

| Property | Value | Source(s) |

| CAS Number | 1195765-45-7 (Dabrafenib free base) | [12] |

| Molecular Formula | C23H20F3N5O2S2 | [12][14] |

| Molecular Weight | 519.6 g/mol | [14][15] |

| IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [12] |

| Solubility | DMSO: 30 mg/mL, Ethanol: 1 mg/mL, DMF: 30 mg/mL | [14] |

| Physical Description | White to slightly colored solid | [13] |

Pharmacokinetics and Metabolism

Dabrafenib exhibits complex pharmacokinetic properties, including dose-dependent auto-induction of its own metabolism, primarily through cytochrome P450 (CYP) 3A4.[10][11] This leads to a time-dependent increase in its apparent clearance, with a steady state reached after approximately 14 days of administration.[10][11][16]

| Parameter | Description | Source(s) |

| Bioavailability | High oral bioavailability of 95% | [10][11][16] |

| Metabolism | Primarily hepatic via CYP3A4 and CYP2C8 | [10] |

| Major Metabolites | Hydroxy-dabrafenib (active), Carboxy-dabrafenib, Desmethyl-dabrafenib | [17][18] |

| Elimination | Mainly through oxidative metabolism and biliary excretion | [10] |

| Recommended Dose | 150 mg twice daily (BID) | [10][11] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib's therapeutic efficacy stems from its selective inhibition of mutated BRAF kinases, particularly BRAF V600E, V600K, and V600D.[19][20] In its constitutively active state, mutant BRAF hyperactivates the MAPK (also known as RAS/RAF/MEK/ERK) signaling cascade, leading to uncontrolled cell proliferation and survival.[7][21] Dabrafenib binds to the ATP-binding site of mutant BRAF, blocking its kinase activity and thereby inhibiting downstream signaling through MEK and ERK.[4][5] This leads to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[15]

Signaling Pathway Diagram

Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib.

In Vitro Activity and Selectivity

Dabrafenib demonstrates high potency against BRAF V600 mutants with significantly less activity against wild-type BRAF and CRAF, which contributes to its therapeutic window.[15][20]

| Target | IC50 (nM) | Source(s) |

| B-Raf (V600E) | 0.6 - 0.7 | [15][19] |

| B-Raf (V600K) | 0.5 | [20] |

| B-Raf (V600D) | 1.84 | [19] |

| Wild-type B-Raf | 3.2 - 5.2 | [15][20] |

| C-Raf | 5.0 - 6.3 | [15][19] |

Experimental Protocols and Methodologies

In Vitro Cell Proliferation Assay

This protocol outlines a standard method to assess the anti-proliferative effects of Dabrafenib on cancer cell lines.

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of Dabrafenib in BRAF-mutant and wild-type cell lines.

Materials:

-

Wild-type BRAF cell line (e.g., HFF)[22]

-

Dabrafenib (GSK2118436)

-

DMSO (for stock solution)

-

Complete cell culture medium

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Dabrafenib by reconstituting 5 mg of the lyophilized powder in 962 µl of DMSO.[20] Store aliquots at -20°C.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Dabrafenib in complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[19]

-

Viability Assessment: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the GI50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol allows for the direct visualization of Dabrafenib's effect on the phosphorylation status of key MAPK pathway proteins.

Objective: To assess the inhibition of ERK phosphorylation in response to Dabrafenib treatment.

Materials:

-

Treated cell lysates from the in vitro proliferation assay

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells treated with various concentrations of Dabrafenib for a specified time (e.g., 2-24 hours).

-

Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

In Vivo Xenograft Tumor Model Workflow

This workflow describes a typical preclinical study to evaluate the anti-tumor efficacy of Dabrafenib in vivo.

Caption: A standard workflow for an in vivo xenograft study of Dabrafenib.

Vehicle Formulation: A common vehicle for oral gavage administration of Dabrafenib consists of 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80 in distilled water, adjusted to pH 8.0.[19]

Clinical Significance and Future Directions

Dabrafenib has demonstrated significant clinical activity in patients with BRAF-mutant cancers.[6] Clinical trials have established its efficacy both as a monotherapy and, more effectively, in combination with the MEK inhibitor trametinib, which helps to delay the onset of acquired resistance.[23][24] Ongoing research focuses on overcoming resistance mechanisms, exploring new combination therapies (e.g., with immunotherapy), and expanding its application to other cancer types with BRAF mutations.[25][26][27]

Conclusion

Dabrafenib represents a paradigm of targeted cancer therapy, offering a potent and selective treatment option for patients with BRAF-mutant malignancies. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental handling is crucial for researchers and clinicians working to advance cancer treatment. This guide provides a foundational framework for such endeavors, grounded in established scientific literature and protocols.

References

-

Clinical Trials Using Dabrafenib. (n.d.). National Cancer Institute. Retrieved January 7, 2026, from [Link]

-

The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. (2008). Journal of Experimental Medicine. Retrieved January 7, 2026, from [Link]

-

Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Kefford, R. (2012). Dabrafenib in patients with melanoma, untreated brain metastases, and other solid tumours: a phase 1 dose-escalation trial. The Lancet, 379(9829), 1893-1901. Retrieved January 7, 2026, from [Link]

-

Ouellet, D., Gibiansky, E., & Gibiansky, L. (2019). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research, 25(16), 4945-4953. Retrieved January 7, 2026, from [Link]

-

Pharmacokinetics and metabolism of dabrafenib and trametinib in BRAF V600E/K metastatic melanoma. (2018). European Journal of Cancer. Retrieved January 7, 2026, from [Link]

-

A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. (2021). International Journal of Molecular Sciences. Retrieved January 7, 2026, from [Link]

-

Dabrafenib – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 7, 2026, from [Link]

-

BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. (2024). Cancers. Retrieved January 7, 2026, from [Link]

-

Key clinical-trial evidence for dabrafenib. (n.d.). DermNet. Retrieved January 7, 2026, from [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. (2018). Clinical Pharmacokinetics. Retrieved January 7, 2026, from [Link]

-

Veyret, B., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Clinical Pharmacokinetics, 57(10), 1237-1251. Retrieved January 7, 2026, from [Link]

-

Definition of dabrafenib. (n.d.). National Cancer Institute. Retrieved January 7, 2026, from [Link]

-

Veyret, B., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Clinical Pharmacokinetics, 57(10), 1237-1251. Retrieved January 7, 2026, from [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. Retrieved January 7, 2026, from [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Retrieved January 7, 2026, from [Link]

-

BRAF signaling pathway including abnormal signaling from BRAFV600E... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Dabrafenib mesylate, GSK 2118436. (2015). New Drug Approvals. Retrieved January 7, 2026, from [Link]

-

Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. (2017). International Journal of Molecular Sciences. Retrieved January 7, 2026, from [Link]

-

A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma. (n.d.). ClinicalTrials.gov. Retrieved January 7, 2026, from [Link]

-

Phase I/II Study of Dabrafenib, Trametinib, and Navitoclax in BRAF Mutant Melanoma and Other Solid Tumors. (n.d.). MD Anderson Cancer Center. Retrieved January 7, 2026, from [Link]

-

Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). (n.d.). NYU Langone Health. Retrieved January 7, 2026, from [Link]

-

Dabrafenib. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Retrieved January 7, 2026, from [Link]

-

FINE CHEMICALS Solutions. (n.d.). eChemHub. Retrieved January 7, 2026, from [Link]

-

Intermittent BRAF inhibition in advanced BRAF mutated melanoma results of a phase II randomized trial. (2021). Nature Communications. Retrieved January 7, 2026, from [Link]

-

Treatment Sequencing Considerations for BRAF-Mutant Melanoma. (2016). Targeted Oncology. Retrieved January 7, 2026, from [Link]

-

Trichloroethylene. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. (n.d.). Memorial Sloan Kettering Cancer Center. Retrieved January 7, 2026, from [Link]

-

BRAF, MEK and EGFR inhibition as treatment strategies in BRAF V600E metastatic colorectal cancer. (2021). Therapeutic Advances in Medical Oncology. Retrieved January 7, 2026, from [Link]

-

4-Amino-1-(2-hydroxyethyl)piperidine. (n.d.). AccelaChem. Retrieved January 7, 2026, from [Link]

-

Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. (2013). Clinical Cancer Research. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | 914347-01-6 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 914347-01-6 [sigmaaldrich.com]

- 4. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. ClinPGx [clinpgx.org]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. caymanchem.com [caymanchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. aacrjournals.org [aacrjournals.org]

- 18. paganz.org [paganz.org]

- 19. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 20. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. mskcc.org [mskcc.org]

- 25. Facebook [cancer.gov]

- 26. NCI9466: Phase I/II Study of Dabrafenib, Trametinib, and Navitoclax in BRAF Mutant Melanoma and Other Solid Tumors [mdanderson.org]

- 27. targetedonc.com [targetedonc.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Evaluation of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the biological activity of the novel chemical entity, Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS No: 914347-01-6). While specific biological data for this compound is not yet publicly available, its structural motifs, containing both a pyrimidine and a piperidine ring, suggest a high potential for therapeutic relevance. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects, while the piperidine scaffold is a common feature in centrally acting agents and other drug classes.[1][2] This document, therefore, serves as a detailed roadmap for researchers to elucidate the compound's pharmacological profile, from initial in vitro screening to preliminary pharmacokinetic assessment. The protocols and workflows described herein are grounded in established methodologies to ensure scientific rigor and data integrity.

Introduction: Compound Profile and Rationale for Investigation

This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₄BrN₃O₂ and a molecular weight of 300.15 g/mol .[3][4] The molecule incorporates a 5-bromopyrimidine moiety linked to a piperidine-4-carboxylate methyl ester. The pyrimidine ring is a crucial component of nucleobases and is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[2] The piperidine ring, another prevalent heterocyclic motif in pharmaceuticals, often imparts favorable pharmacokinetic properties and can interact with a variety of biological targets.[1][5] The combination of these two pharmacophores in a single molecule warrants a thorough investigation of its potential as a novel therapeutic agent.

This guide outlines a logical, multi-tiered approach to characterizing the biological activity of this compound, beginning with broad cytotoxicity screening and progressing to more specific mechanistic and pharmacokinetic studies.

Tier 1: In Vitro Cytotoxicity Screening

The initial step in evaluating a novel compound is to assess its general cytotoxicity across a panel of relevant cell lines. This provides a foundational understanding of its potential as an anti-proliferative agent and helps determine the concentration range for subsequent, more targeted assays.

Rationale for Experimental Choices

A panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) is recommended to identify potential tissue-specific effects. Including a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is crucial for determining a preliminary selectivity index, which is a key indicator of a compound's therapeutic window.[6][7] The MTT and SRB assays are selected as they are robust, cost-effective, and widely used colorimetric methods for assessing cell viability and proliferation.[6][8][9]

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocols

This assay measures the metabolic activity of viable cells.[6][9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8][9]

This assay is based on the staining of total cellular protein.[8]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate for 48-72 hours.[8]

-

Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[8]

-

Washing: Wash the plates five times with water and allow them to air-dry.

-

Staining: Add 100 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.[8]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[8]

Data Presentation

| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Positive Control (e.g., Doxorubicin) |

| MCF-7 | Breast Adenocarcinoma | To be determined | To be determined |

| A549 | Lung Carcinoma | To be determined | To be determined |

| HCT116 | Colon Carcinoma | To be determined | To be determined |

| K562 | Chronic Myelogenous Leukemia | To be determined | To be determined |

| HEK293 | Human Embryonic Kidney | To be determined | To be determined |

Tier 2: Elucidation of Potential Mechanisms and In Vitro ADME Properties

Following the initial cytotoxicity screening, the next phase focuses on understanding the compound's potential mechanism of action and its preliminary absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanistic Insights: Apoptosis Assay

If significant cytotoxicity is observed, it is crucial to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis and necrosis.[9]

-

Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.[9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.[9]

In Vitro Metabolic Stability

Assessing metabolic stability is a critical step in early drug discovery to predict a compound's in vivo half-life.[10][11] Liver microsomes or hepatocytes are commonly used systems as the liver is the primary site of drug metabolism.[11][12]

Rationale for Experimental Choices

Human liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[5] This assay provides a rapid assessment of a compound's susceptibility to phase I metabolism.

Experimental Workflow: Metabolic Stability Assay

Caption: Workflow for in vitro metabolic stability assessment.

-

Reagent Preparation: Prepare the test compound stock solution (e.g., 1 mM in DMSO). Prepare human liver microsomes and NADPH regenerating system.

-

Incubation: Pre-warm the microsomes at 37°C. Add the test compound (final concentration e.g., 1 µM). Initiate the reaction by adding the NADPH regenerating solution.[10][13]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent like acetonitrile containing an internal standard.[13]

-

Sample Analysis: Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[10]

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[10][14]

Data Presentation

| Parameter | Value |

| In vitro half-life (t₁/₂) (min) | To be determined |

| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | To be determined |

Tier 3: Preliminary Pharmacokinetic Considerations

Understanding the pharmacokinetic properties of piperidine derivatives is essential for their development as therapeutic agents.[5] While in vivo studies are beyond the scope of this initial guide, in silico and further in vitro assessments can provide valuable predictive data.

In Silico ADME Prediction

Various computational models can predict key pharmacokinetic parameters such as lipophilicity (LogP), aqueous solubility, plasma protein binding, and potential for blood-brain barrier penetration. These predictions can help guide further experimental design.

Potential Signaling Pathways

Based on the structural motifs, several signaling pathways could be perturbed by this compound. For instance, many pyrimidine derivatives are known to target kinases involved in cell proliferation and survival pathways.

Caption: Potential signaling pathways affected by cytotoxic agents.[8]

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial biological characterization of this compound. The proposed tiered approach allows for a cost-effective and logical progression of research, starting with broad screening and moving towards more specific mechanistic and pharmacokinetic studies. The data generated from these experiments will be invaluable in determining the therapeutic potential of this novel compound and will guide future lead optimization efforts. Should the compound exhibit promising activity and a favorable in vitro profile, subsequent studies should include target identification, in vivo efficacy studies in relevant animal models, and a more comprehensive ADME and toxicology assessment.

References

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem.

- Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide - Benchchem.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.

- How to Conduct an In Vitro Metabolic Stability Study.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.

- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- This compound.

- This compound [Q00754] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research.

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 13. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]

An In-Depth Technical Guide to Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a proposed synthesis pathway with a detailed experimental protocol, and its potential applications as a versatile building block for novel therapeutics.

Compound Profile

This compound is a substituted pyrimidine derivative incorporating a piperidine-4-carboxylate moiety. Its structure combines the pharmacologically significant pyrimidine and piperidine scaffolds, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[1][2]

| Property | Value | Source |

| CAS Number | 914347-01-6 | [3][4] |

| Molecular Formula | C₁₁H₁₄BrN₃O₂ | [3][4] |

| Molecular Weight | 300.15 g/mol | [3] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Commercially available up to 98% | [3][4] |

Synthesis and Mechanism

The proposed synthesis involves the reaction of 2,5-dibromopyrimidine with methyl piperidine-4-carboxylate. The pyrimidine ring, with its two electronegative nitrogen atoms, is activated towards nucleophilic attack. The bromine atom at the 2-position is particularly susceptible to displacement due to the resonance stabilization of the intermediate Meisenheimer complex.[5]

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol

This protocol is a generalized procedure based on similar reactions found in the literature for the synthesis of pyrimidine-piperidine derivatives.[7] Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary to achieve the best results.

Materials:

-

2,5-Dibromopyrimidine

-

Methyl piperidine-4-carboxylate

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl piperidine-4-carboxylate (1.1 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 2,5-dibromopyrimidine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices

-

Choice of Base: A non-nucleophilic base like DIPEA is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction without competing with the piperidine nucleophile.

-

Choice of Solvent: A polar aprotic solvent like DMF or DMSO is ideal for SNAr reactions as it can solvate the cationic species and does not interfere with the nucleophile.

-

Reaction Temperature: Heating is often necessary to overcome the activation energy for the disruption of the aromaticity of the pyrimidine ring during the formation of the Meisenheimer complex.[6]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the desired product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

While specific spectral data for this compound is not publicly available in the searched literature, chemical vendors may provide it upon request.[8]

Applications in Drug Discovery

The piperidine and pyrimidine moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of approved drugs.[1][2][9] This makes this compound a highly attractive starting material for the development of novel therapeutic agents.

Signaling Pathway and Target Interaction Logic

Caption: Potential drug discovery workflow starting from the title compound.

The bromine atom on the pyrimidine ring serves as a versatile handle for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. These modifications can be used to explore the structure-activity relationship (SAR) and optimize the binding of the resulting molecules to specific biological targets.

The pyrimidine-piperidine core has been explored in the development of inhibitors for various enzyme families, including kinases, and as ligands for G-protein coupled receptors (GPCRs).[10] The specific substitution pattern of this compound offers a unique vector for chemical space exploration in the quest for new and effective drugs.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed literature on this specific compound is sparse, its synthesis can be reliably achieved through established nucleophilic aromatic substitution methodologies. Its chemical structure, featuring multiple points for diversification, makes it an attractive starting point for the development of novel compounds with the potential to modulate a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

[7] Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [3] this compound. (2022-03-04). Retrieved from [11] Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025-08-08). Retrieved from [12] Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved from [9] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [13] 1 - Supporting Information. (n.d.). Retrieved from [14] Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. (n.d.). Retrieved from [1] Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). Retrieved from [5] Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [15] An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (n.d.). Retrieved from [16] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved from [17] Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (2014-06-25). Retrieved from [4] this compound [Q00754] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). Retrieved from [18] Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017-08-07). Retrieved from [2] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Retrieved from [6] nucleophilic aromatic substitutions - YouTube. (2019-01-19). Retrieved from [19] Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430. (n.d.). Retrieved from [8] 914347-01-6|this compound - BLDpharm. (n.d.). Retrieved from [20] 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid - PubChemLite. (n.d.). Retrieved from [21] 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid - Oakwood Chemical. (n.d.). Retrieved from [22] 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid - PubChemLite. (n.d.). Retrieved from [23] RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. (n.d.). Retrieved from [10] The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023-08-15). Retrieved from [24] CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.). Retrieved from [25] Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PubMed Central. (2022-10-01). Retrieved from

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 914347-01-6|this compound|BLD Pharm [bldpharm.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. PubChemLite - 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid (C10H12BrN3O2) [pubchemlite.lcsb.uni.lu]

- 21. 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid [oakwoodchemical.com]

- 22. PubChemLite - 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid (C11H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 24. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 25. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Tofacitinib: A First-in-Class Janus Kinase Inhibitor

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Tofacitinib (CAS 477600-75-2), a pioneering oral Janus kinase (JAK) inhibitor. Initially developed under the code CP-690,550, Tofacitinib's journey from a high-throughput screening hit to a first-in-class therapeutic for multiple autoimmune diseases represents a landmark in modern drug development. We will explore the scientific rationale behind targeting the JAK-STAT pathway, the key medicinal chemistry strategies that led to the drug's discovery, its mechanism of action, and the major milestones in its clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this transformative small molecule therapeutic.

A note on the provided CAS number: The query specified CAS 914347-01-6, which corresponds to Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a chemical intermediate or linker used in organic synthesis.[1][2][3][4][5] This guide focuses on the final drug product, Tofacitinib (CAS 477600-75-2), as its extensive discovery and development history aligns with the in-depth requirements of the topic.

The Genesis of a New Therapeutic Class: The Discovery of Tofacitinib

The story of Tofacitinib begins in the early 1990s, a period of burgeoning understanding of the intracellular signaling pathways that govern immune responses. Researchers at Pfizer, led by Dr. Paul Changelian, initiated a program in 1993 to discover novel immunosuppressants for preventing organ transplant rejection.[6] A pivotal moment occurred when a Pfizer scientist met Dr. John O'Shea of the National Institutes of Health (NIH), whose lab had recently discovered the crucial role of a specific enzyme, Janus kinase 3 (JAK3), in immune function.[6]

This collaboration was grounded in a compelling biological hypothesis: JAK3 is predominantly expressed in immune cells and is essential for signaling downstream of receptors that use the common gamma chain (γc).[7] These cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21, are critical for the development, proliferation, and function of lymphocytes.[7][8] A selective inhibitor of JAK3 could therefore offer potent immunosuppression with potentially fewer side effects than broader-acting agents.

The Pfizer medicinal chemistry program began with a high-throughput screen to identify compounds that could inhibit the JAK3 enzyme.[9][10] This effort led to the identification of a promising lead series characterized by a pyrrolo[2,3-d]pyrimidine pharmacophore, which was theorized to act as the hinge-binding element within the ATP-binding site of the kinase.[9] This scaffold became the foundation for an intensive lead optimization campaign that would ultimately yield Tofacitinib.

Medicinal Chemistry and Lead Optimization: The Path to CP-690,550

With a viable lead scaffold, the primary objective was to optimize potency, selectivity, and pharmacokinetic properties. Early structure-activity relationship (SAR) studies focused on modifications around the pyrrolo[2,3-d]pyrimidine core.[10][11] The journey from the initial hit to the clinical candidate, coded CP-690,550, involved a multi-parameter optimization process.

Key developments included:

-

High-Speed Analoging: The program utilized high-speed analoging to rapidly explore the chemical space around the core scaffold.[10][11]

-

Piperidine Moiety: The introduction of a chiral 3-amino-4-methylpiperidine ring was a critical breakthrough. This element was crucial for achieving high potency and modulating the drug's physical properties.[12]

-

Cyanoacetamide Group: The addition of a cyanoacetamide group to the piperidine nitrogen further enhanced the molecule's activity and drug-like characteristics.[10]

This rigorous optimization process culminated in the selection of CP-690,550, later named Tofacitinib, as the development candidate in 2000.[6][9]

Mechanism of Action: Interrupting the JAK-STAT Signaling Cascade

Tofacitinib exerts its therapeutic effect by inhibiting the family of Janus kinases (JAK1, JAK2, JAK3, and TYK2).[13][14] These intracellular enzymes are critical transducers of signals from cytokine and growth factor receptors on the cell surface.[8] The canonical mechanism involves the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.

The JAK-STAT Pathway Workflow:

-

Cytokine Binding: A cytokine (e.g., IL-6, IL-2) binds to its specific receptor on the cell surface.

-

JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

-

STAT Phosphorylation: The activated JAKs then create docking sites on the receptor by phosphorylating tyrosine residues. STAT proteins bind to these sites and are themselves phosphorylated by the JAKs.

-

Dimerization and Translocation: Phosphorylated STATs dimerize and translocate into the cell nucleus.

-

Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.[8]

Tofacitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of JAKs and preventing the phosphorylation and subsequent activation of STATs.[15] By blocking this cascade, Tofacitinib effectively dampens the inflammatory signals that drive autoimmune diseases.[8][16]

Visualization of Tofacitinib's Mechanism of Action

Caption: Tofacitinib inhibits activated JAKs, blocking STAT phosphorylation and subsequent inflammatory gene transcription.

Quantitative Data: Kinase Inhibition Profile

While initially conceived as a JAK3 inhibitor, further studies revealed that Tofacitinib inhibits multiple JAK family members. Its functional activity in cellular assays demonstrates preferential inhibition of signaling by cytokine receptors associated with JAK1 and/or JAK3 over those that signal via pairs of JAK2.[9] This profile classifies it as a pan-JAK inhibitor with a degree of selectivity.[17]

| Kinase Target | IC₅₀ (nM) | Source |

| JAK1 | 112 | [7] |

| JAK2 | 20 | [7] |

| JAK3 | 1 | [7] |

Note: IC₅₀ values can vary based on assay conditions. The values presented are representative of early enzymatic activity assays.

Chronological History and Clinical Milestones

The development of Tofacitinib from a preclinical candidate to a globally approved drug was marked by several key milestones.

-

Preclinical Success (Early 2000s): Before human trials, Tofacitinib was studied in a rigorous monkey model for kidney transplantation at Stanford University. It proved more effective than the standard of care at the time, cyclosporine, and prevented tissue injury in the transplanted kidneys.[6]

-

First-in-Human Studies: Tofacitinib entered clinical trials and showed remarkable efficacy in early studies for psoriasis and, most compellingly, for rheumatoid arthritis (RA).[6] It was shown to be effective even in RA patients for whom existing biologic drugs had failed.[6]

-

Phase 3 Trials (Late 2000s - Early 2010s): A robust series of Phase 3 trials, such as the ORAL Standard study (NCT00853385), demonstrated Tofacitinib's efficacy and safety in patients with moderately to severely active RA.[10]

-

FDA Approval Timeline: Pfizer filed a New Drug Application with the FDA in late 2011.[6] The subsequent approvals marked the arrival of a new class of oral therapeutics for inflammatory diseases.

| Approval Date | Indication | Source |

| November 6, 2012 | Rheumatoid Arthritis (RA) | [18][19] |

| December 14, 2017 | Psoriatic Arthritis (PsA) | [19] |

| May 30, 2018 | Ulcerative Colitis (UC) | [19] |

| September 28, 2020 | Polyarticular Course Juvenile Idiopathic Arthritis (pcJIA) | [18][19] |

| December 14, 2021 | Ankylosing Spondylitis (AS) | [19] |

Generalized Synthetic Protocol

The commercial synthesis of Tofacitinib is a complex, multi-step process. While the exact, proprietary methods are not public, the key transformations are well-documented in medicinal chemistry literature. The synthesis involves the strategic coupling of the pyrrolo[2,3-d]pyrimidine core with the chiral piperidine side chain.

Conceptual Experimental Workflow

Caption: A simplified workflow for the synthesis of Tofacitinib, highlighting key chemical transformations.

Step-by-Step Methodology (Generalized):

-

Preparation of Intermediates: Synthesize the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and the (3R,4R)-4-methyl-3-(methylamino)piperidine side chain. The synthesis of the chiral piperidine is a critical and challenging step.

-

Nucleophilic Aromatic Substitution (SNAr): Couple the pyrimidine core with the chiral piperidine. This key C-N bond-forming reaction typically involves reacting the secondary amine of the piperidine with the chlorinated pyrimidine base under controlled conditions.[11]

-

Acylation Reaction: React the resulting intermediate with a cyanoacetylating agent, such as ethyl cyanoacetate, to form the N-cyanoacetamide moiety on the piperidine ring.[10]

-

Purification and Salt Formation: Purify the final compound using methods like chromatography and/or recrystallization. The active pharmaceutical ingredient is typically formulated as a citrate salt to improve its solubility and stability.

Conclusion and Future Directions

The discovery and development of Tofacitinib marked a paradigm shift in the treatment of autoimmune diseases, offering the first oral targeted synthetic disease-modifying antirheumatic drug (tsDMARD).[10] Its success validated the JAK-STAT pathway as a druggable target and paved the way for a new generation of small molecule immunomodulators.

While Tofacitinib's broad activity across multiple JAKs is effective, it is also associated with side effects such as an increased risk of infections.[8][20] This has driven ongoing research to develop second-generation JAK inhibitors with greater selectivity for specific JAK isoforms (e.g., JAK1-selective inhibitors) with the goal of improving the benefit-risk profile. The legacy of Tofacitinib lies not only in its own clinical success but also in the vibrant field of research it catalyzed, which continues to yield new therapies for immune-mediated inflammatory diseases.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate? [Online]. Available: [Link]

-

Ghoreschi, K., et al. (n.d.). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. [Online]. Available: [Link]

-

Jesper, G., et al. (2021, September 24). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Arthritis & Rheumatology. [Online]. Available: [Link]

-

Versus Arthritis. (n.d.). Tofacitinib. Arthritis UK. [Online]. Available: [Link]

-

Boyle, D. L., et al. (2015). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases. [Online]. Available: [Link]

-

ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. [Online]. Available: [Link]

-

World Journal of Gastroenterology. (2025, December 5). Emerging role of Janus kinase inhibitors in ulcerative colitis management. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Tofacitinib. [Online]. Available: [Link]

-

Patsnap Synapse. (2025, March 17). Who holds the patent for Tofacitinib? [Online]. Available: [Link]

-

Villarino, A. V., et al. (2013). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Journal of Immunology. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Tofacitinib inhibited IL-1β-induced activation of the JAK1/STAT3... [Online]. Available: [Link]

-

PubMed. (2021, September 24). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. [Online]. Available: [Link]

-

Norman, P. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry. [Online]. Available: [Link]

-

Flanagan, M. E., et al. (2014). Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis. Annual Reports in Medicinal Chemistry. [Online]. Available: [Link]

-

LaMattina, J. (2012, May 10). A Brief History of Tofacitinib. Forbes. [Online]. Available: [Link]

- Google Patents. (n.d.). US20170312282A1 - Tyrosine kinase inhibitor formulations for the treatment of mast cell-mediated inflammatory diseases and methods of use thereof. [Online].

-

ResearchGate. (n.d.). The recent years' timeline of JAK inhibitors development. [Online]. Available: [Link]

-

ResearchGate. (n.d.). a Timeline of FDA approval of JAK inhibitors in dermatology. b Timeline.... [Online]. Available: [Link]

-

AdooQ BioScience. (n.d.). This compound. [Online]. Available: [Link]

-

eChemHub. (n.d.). FINE CHEMICALS Solutions. [Online]. Available: [Link]

- Google Patents. (n.d.). US10639309B2 - Tofacitinib oral sustained release dosage forms. [Online].

-

Drugs.com. (2021, December 14). Xeljanz (tofacitinib) FDA Approval History. [Online]. Available: [Link]

-

Patsnap Synapse. (2025, March 17). When does the patent for Tofacitinib expire? [Online]. Available: [Link]

-

Wang, T., et al. (2018, March 27). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports. [Online]. Available: [Link]

-

PharmaCompass. (n.d.). CP-690550 - Tofacitinib citrate | US Patents | Expiry | Expiration. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Case History: Xeljanz™ (Tofacitinib Citrate), a first-in-class janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. [Online]. Available: [Link]

-

Telliez, J-B., et al. (2019). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]

-

AccelaChem. (n.d.). 4-Amino-1-(2-hydroxyethyl)piperidine. [Online]. Available: [Link]

-

SynChem, Inc. (n.d.). Catalog. [Online]. Available: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 914347-01-6 [chemicalbook.com]

- 4. 914347-01-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound 97% | CAS: 914347-01-6 | AChemBlock [achemblock.com]

- 6. forbes.com [forbes.com]

- 7. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clinexprheumatol.org [clinexprheumatol.org]

- 14. researchgate.net [researchgate.net]

- 15. wjgnet.com [wjgnet.com]

- 16. ard.bmj.com [ard.bmj.com]